molecular formula C22H22N2O5 B11480672 N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11480672
M. Wt: 394.4 g/mol
InChI Key: HCRYGYAFSCBEOI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, acetylphenyl, and diethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetylphenyl group: This step may involve Friedel-Crafts acylation or other suitable methods.

    Attachment of the diethoxyphenyl group: This can be done through etherification or other related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2-propenamide: Shares structural similarities but differs in the substitution pattern on the aromatic rings.

    N-(4-acetylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide: Similar core structure with different substituents.

Uniqueness

N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-(3,4-diethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-4-27-19-11-8-16(12-21(19)28-5-2)20-13-18(24-29-20)22(26)23-17-9-6-15(7-10-17)14(3)25/h6-13H,4-5H2,1-3H3,(H,23,26)

InChI Key

HCRYGYAFSCBEOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)C)OCC

Origin of Product

United States

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